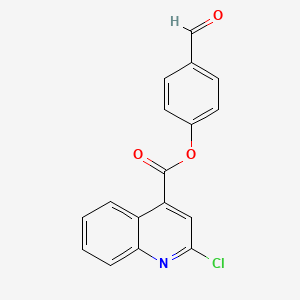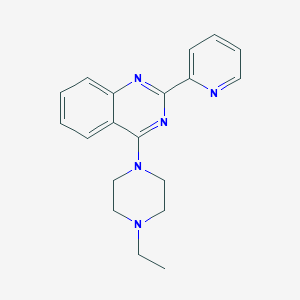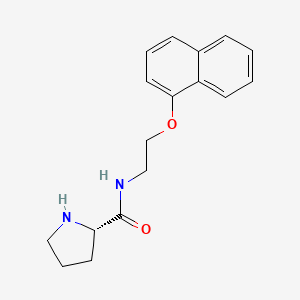![molecular formula C10H11Cl2NO2 B7645565 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide, also known as ethacrynic acid, is a potent diuretic drug that is commonly used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
科学研究应用
Ethacrynic acid has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the Na+-K+-2Cl- cotransporter, which is involved in the regulation of ion and water transport in various tissues including the kidney, intestine, and brain. This inhibition leads to increased diuresis and natriuresis, making 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide acid a potent diuretic drug. In addition to its diuretic effects, this compound acid has been shown to have anti-inflammatory, antitumor, and antiviral activities.
作用机制
The mechanism of action of 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide acid involves the inhibition of the Na+-K+-2Cl- cotransporter, which is responsible for the transport of sodium, potassium, and chloride ions across the cell membrane. By inhibiting this transporter, this compound acid reduces the reabsorption of sodium and chloride ions in the kidney, leading to increased diuresis and natriuresis. In addition, this compound acid has been shown to inhibit the activity of the enzyme glutathione S-transferase, which is involved in the detoxification of various xenobiotics.
Biochemical and Physiological Effects:
Ethacrynic acid has been shown to have a number of biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, leading to reduced extracellular fluid volume and blood pressure. It also increases the excretion of potassium, which can lead to hypokalemia. Ethacrynic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has antitumor and antiviral activities by inducing apoptosis in cancer cells and inhibiting the replication of viruses.
实验室实验的优点和局限性
Ethacrynic acid has several advantages for use in lab experiments. It is a potent diuretic drug that can be used to induce diuresis and natriuresis in animal models. It has also been shown to have anti-inflammatory, antitumor, and antiviral activities, making it a useful tool for studying these processes. However, 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide acid has some limitations for use in lab experiments. It can cause hypokalemia, which can affect the results of experiments that involve the measurement of potassium levels. It can also cause renal toxicity, which can limit its use in long-term experiments.
未来方向
There are several future directions for research on 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide acid. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to study its mechanism of action in more detail, particularly its interactions with other transporters and enzymes. Additionally, the development of new derivatives of this compound acid with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
合成方法
Ethacrynic acid can be synthesized by reacting 2-chloroacetyl chloride with 2-chlorophenoxyethylamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide, which can be further purified by recrystallization.
属性
IUPAC Name |
2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-10(14)13-5-6-15-9-4-2-1-3-8(9)12/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIPUQYWJJJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)

![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
